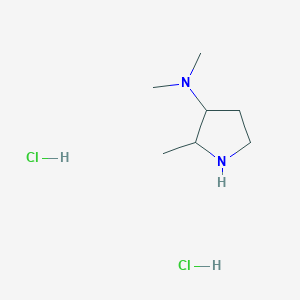

N,N,2-trimethylpyrrolidin-3-amine dihydrochloride

描述

属性

IUPAC Name |

N,N,2-trimethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-7(9(2)3)4-5-8-6;;/h6-8H,4-5H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDRXWZLVLBEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination of Pyrrolidin-3-one Derivatives

Method Overview:

Starting from pyrrolidin-3-one derivatives, reductive amination with methylamine or related amines can generate N,N-dimethylpyrrolidine intermediates. This process typically involves the reaction of the ketone with methylamine under reductive conditions, often using sodium cyanoborohydride or similar reducing agents.Research Findings:

A study indicates that pyrrolidin-3-one can be selectively methylated at the nitrogen position, followed by reduction to form the pyrrolidine ring with N,N-dimethyl substitution.

Cyclization of N,N-Disubstituted Amino Acids

Method Overview:

Cyclization of N,N-dimethyl amino acids or their derivatives through intramolecular nucleophilic substitution can produce the pyrrolidine ring. For instance, N,N-dimethyl amino acids bearing suitable leaving groups at the gamma position can cyclize under basic or acidic conditions.Research Findings:

This approach is less common but has been explored for asymmetric synthesis, with yields depending on the protecting groups and reaction conditions.

Introduction of the 3-Amino Group

Post-cyclization, the amino group at the 3-position can be introduced via:

- Nucleophilic substitution if a suitable leaving group (e.g., halide) is present on the pyrrolidine ring.

- Direct amination of the pyrrolidine ring using ammonia or primary amines under catalytic conditions.

Note: The amino group at the 3-position is crucial for subsequent methylation steps.

N,N-Dimethylation of the Amine

The key step involves methylating the amino group at the nitrogen:

Reductive Methylation

Procedure:

React the free amine with formaldehyde and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method allows selective N,N-dimethylation under mild conditions.Research Data:

A typical protocol involves stirring the amine with formaldehyde and the reducing agent in methanol at room temperature, leading to high yields of N,N-dimethylpyrrolidine derivatives.

Salt Formation: Dihydrochloride Salt

The final step involves converting the free base into its dihydrochloride salt:

Method:

React the N,N-dimethylpyrrolidine with hydrogen chloride gas or treat with concentrated hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol).Research Findings:

The salt formation is typically quantitative, and the dihydrochloride salt is isolated via filtration or crystallization.

Representative Synthesis Data Table

Research Findings and Notes

Selectivity and Purity:

Reductive methylation offers high selectivity for N,N-dimethylation, minimizing over-alkylation or side reactions.Reaction Conditions:

Mild conditions (room temperature, atmospheric pressure) are preferred for sensitive intermediates, ensuring high purity and yield.Salt Formation:

The dihydrochloride salt is stable, water-soluble, and suitable for pharmaceutical applications, often used directly in formulations.Alternative Routes: As per patent disclosures, alternative synthetic pathways involve cyclization of suitably substituted precursors such as 2,2,6,6-tetramethylpiperidin-4-one derivatives, followed by functional group modifications.

化学反应分析

Types of Reactions

N,N,2-trimethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted pyrrolidines .

科学研究应用

N,N,2-trimethylpyrrolidin-3-amine dihydrochloride is widely used in scientific research due to its unique properties:

作用机制

The mechanism of action of N,N,2-trimethylpyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

相似化合物的比较

N,N-Dimethylpyrrolidin-3-amine Dihydrochloride (CAS: 50534-42-4)

- Molecular Formula : C₆H₁₅Cl₂N₂

- Key Difference : Lacks the 2-methyl substituent on the pyrrolidine ring.

(R)-Pyrrolidin-3-amine Dihydrochloride (CAS: 116183-81-4)

(R)-(+)-3-(Dimethylamino)pyrrolidine Dihydrochloride

- Molecular Formula : C₆H₁₆Cl₂N₂

- Key Difference : Features dimethylamine at the 3-position of pyrrolidine instead of the 2-position.

- Implications : Altered spatial orientation may influence interactions with chiral receptors or enzymes .

Cyclic vs. Aromatic Amine Derivatives

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (CAS: 637-01-4)

- Molecular Formula : C₁₀H₁₆Cl₂N₂

- Key Difference : Aromatic phenylenediamine core versus saturated pyrrolidine.

- Implications : Enhanced electron delocalization in the aromatic system, making it a redox-active compound (e.g., used as Wurster’s reagent in oxidation-reduction assays) .

Heterocyclic and Linear Analogs

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine Dihydrochloride

- Molecular Formula : C₈H₁₉Cl₂N₂O

- Key Difference : Incorporates an ether-linked ethylamine side chain.

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS: 5407-04-5)

- Molecular Formula : C₅H₁₃Cl₂N

- Key Difference : Linear propane backbone with a chloro substituent.

- Implications : Reactivity in nucleophilic substitution reactions due to the chlorine atom, unlike the stable pyrrolidine structure of the target compound .

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| N,N,2-Trimethylpyrrolidin-3-amine diHCl | C₇H₁₈Cl₂N₂ | 201.14 | 1803609-71-3 | 2-Me pyrrolidine, N,N-dimethyl |

| trans-N,N,2-Trimethylpyrrolidin-3-amine diHCl | C₇H₁₈Cl₂N₂ | 201.14 | 2306246-28-4 | Trans stereochemistry at 2-position |

| N,N-Dimethylpyrrolidin-3-amine diHCl | C₆H₁₅Cl₂N₂ | 196.10 | 50534-42-4 | N,N-dimethyl, no 2-Me |

| (R)-Pyrrolidin-3-amine diHCl | C₄H₁₂Cl₂N₂ | 179.06 | 116183-81-4 | Primary amine, no methylation |

| N,N,N',N'-Tetramethyl-p-phenylenediamine diHCl | C₁₀H₁₆Cl₂N₂ | 237.17 | 637-01-4 | Aromatic core, tetramethylated |

Research Findings and Implications

- Stereochemical Impact : The trans isomer of N,N,2-trimethylpyrrolidin-3-amine dihydrochloride may exhibit distinct pharmacokinetic properties compared to its cis counterpart, as seen in chiral separations of similar amines .

- Biological Activity: Pyrrolidine derivatives with N-methylation, such as the target compound, are often explored as dopamine receptor modulators due to their structural mimicry of endogenous neurotransmitters .

生物活性

N,N,2-trimethylpyrrolidin-3-amine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C7H16N2.2ClH

- Molecular Weight: 201.18 g/mol

- CAS Number: 1803609-71-3

Research indicates that this compound functions primarily as a modulator of neurotransmitter systems . It has been shown to interact with various receptors and enzymes involved in neurotransmission and cellular signaling pathways.

- Neurotransmitter Modulation : The compound exhibits properties that may enhance the release of neurotransmitters such as dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neuroprotective Effects | Exhibits protective effects against oxidative stress in neuronal cells. |

| Antidepressant-like Effects | Potential to alleviate symptoms in models of depression through neurotransmitter modulation. |

| Anticonvulsant Activity | Shows promise in reducing seizure frequency in animal models. |

Case Studies and Research Findings

- Neuroprotection : In a study examining oxidative stress, this compound demonstrated significant neuroprotective effects by reducing reactive oxygen species (ROS) levels in neuronal cultures. This suggests its potential application in neurodegenerative diseases where oxidative stress is a contributing factor.

- Antidepressant Activity : A preclinical trial involving animal models of depression indicated that administration of this compound resulted in significant improvements in behavioral tests associated with depressive symptoms. These findings suggest its utility as a candidate for further development into antidepressant therapies.

- Anticonvulsant Properties : In another study focusing on seizure models, the compound exhibited anticonvulsant properties comparable to established medications. This positions it as a potential therapeutic agent for epilepsy management.

常见问题

Q. How can researchers validate purity using orthogonal analytical methods?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。